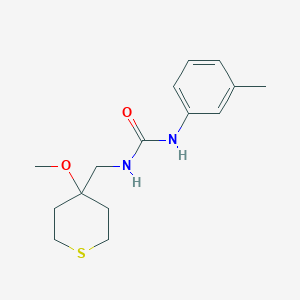

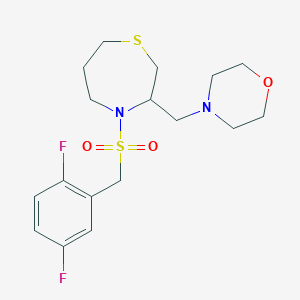

![molecular formula C17H16Cl2N6O2 B2860439 1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-43-2](/img/structure/B2860439.png)

1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For instance, heating of 7,8-diamino-1,3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid gave a related compound .Molecular Structure Analysis

1,2,4-Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They are isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole-containing scaffolds can be complex and involve multiple steps . The exact reactions would depend on the specific compound being synthesized.Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

The compound under investigation is part of a broader class of chemicals known for their potential in antiviral applications. For instance, the synthesis and antiviral activity of related imidazo[1,2-a]-s-triazine nucleosides have been explored. These nucleosides and nucleotide analogues demonstrate moderate activity against viruses like rhinovirus at non-toxic dosage levels, highlighting the potential of such compounds in antiviral research (Kim et al., 1978).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Another facet of research on similar triazino and triazolo[4,3-e]purine derivatives has revealed their capabilities in anticancer, anti-HIV-1, and antimicrobial treatments. Certain compounds within this class showed significant activity against melanoma, lung cancer, and breast cancer cell lines. Additionally, some derivatives exhibited moderate anti-HIV-1 activity and demonstrated antimicrobial efficacy against various pathogens, including P. aeruginosa and S. aureus (Ashour et al., 2012).

Synthesis Techniques and Derivatives

The synthesis of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives, which are closely related to the compound , has been documented. These derivatives were obtained through cycloaddition reactions, highlighting the synthetic versatility and potential for creating a wide range of biologically active derivatives (Simo et al., 2000).

Nucleoside Analog Research

Further research into new pyrimidine nucleoside analogs related to uridine has shown the potential for growth inhibition in various cancer cell lines, including leukemia and hepatoma cells. This underscores the importance of exploring nucleoside analogs, like the compound , for their potential therapeutic applications (Chwang et al., 1976).

Safety and Hazards

Zukünftige Richtungen

The 1,2,4-triazole class of compounds has attracted significant attention in recent decades due to its widespread potential pharmaceutical activity . Future research will likely continue to explore new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-4-5-11(18)12(19)6-10/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBLSBTVGKJUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)

![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)indoline](/img/structure/B2860368.png)

![N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2860370.png)

![N-(2-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2860374.png)

![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)

![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)